molecular formula C7H5ClF3NO B1459785 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227606-43-0

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1459785
CAS No.: 1227606-43-0
M. Wt: 211.57 g/mol
InChI Key: JPZBSMXLNZYQSU-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-hydroxy-6-(trifluoromethyl)pyridine. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature and high-pressure conditions are often employed to accelerate the reaction rates and achieve higher throughput .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison: 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The trifluoromethyl group provides enhanced stability and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-5(13)1-2-6(12-4)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZBSMXLNZYQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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